Ticlopidine-d4

概要

説明

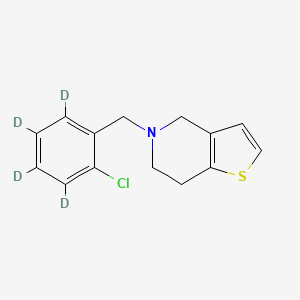

Ticlopidine-d4 (C₁₄H₁₀ClD₄NS·HCl) is a deuterium-labeled analog of the antiplatelet drug Ticlopidine, a thienopyridine-class P2Y₁₂ receptor antagonist. It is synthesized by replacing four hydrogen atoms with deuterium at specific positions (typically the benzene ring or thiophene moiety), enhancing its stability and utility as an internal standard in analytical workflows . With a molecular weight of 304.3 g/mol, this compound is primarily used in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to quantify Ticlopidine in biological matrices such as plasma, serum, or urine. Its deuterated structure ensures minimal interference with the parent compound during analysis, improving accuracy in pharmacokinetic (PK) and metabolic studies .

準備方法

Catalytic Deuteration Approaches

Silver-Catalyzed C–H Bond Deuteration

Recent advances in site-selective deuteration have enabled precise incorporation of deuterium into heterocyclic frameworks. A silver-catalyzed system employing AgNO₃ and a phenanthroline ligand facilitates deuteration at specific carbon positions under mild conditions (30–50°C in methanol under air) . This method avoids harsh reagents and achieves high isotopic incorporation rates (>90% deuterium at C4 and C5 positions of five-membered heterocycles) . For Ticlopidine-d4, this approach targets the thienopyridine core, where deuterium substitution enhances metabolic stability without altering pharmacological activity.

Reaction Conditions:

-

Catalyst: AgNO₃ (10 mol%)

-

Ligand: 1,10-Phenanthroline (12 mol%)

-

Solvent: Methanol-d₄

-

Temperature: 50°C

-

Time: 24 hours

-

Deuterium Source: D₂O

This method’s selectivity is attributed to the ligand’s ability to coordinate silver ions, directing deuteration to electron-rich aromatic carbons .

Modified Synthetic Routes from Ticlopidine Precursors

Formylation of Thiophene with Deuterated Reagents

The classical five-step ticlopidine synthesis begins with thiophene formylation . For this compound, deuterated paraformaldehyde (D₂CO) replaces standard formaldehyde, introducing deuterium at the benzylic position (Figure 1).

Steps and Yields:

-

Formylation: Thiophene + D₂CO → 2-Thiophenecarboxaldehyde-d₂ (Yield: 85%) .

-

Cyclization: Reaction with piperidine forms 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-d₂ (Yield: 62%) .

-

Chlorination: Using 2-chlorobenzyl chloride introduces the aryl group (Yield: 78%) .

-

Reduction: LAH (lithium aluminum deuteride) reduces intermediates, adding two deuteriums (Yield: 70%) .

-

Salt Formation: Treatment with HCl-d yields this compound hydrochloride (Overall yield: 48–60%) .

Key Modifications:

-

Replacement of H₂CO with D₂CO in Step 1.

-

Use of LiAlD₄ instead of LiAlH₄ in Step 4.

Heterogeneous Catalysis for Scalable Synthesis

A patent describes a tandem reaction using solid superacid (SO₄²⁻/SnO₂-Fe₂O₃) and base catalysts for one-pot ticlopidine synthesis . Adapting this for this compound involves deuterated solvents (e.g., dichloroethane-d₄) and D₂O:

Procedure:

-

Step A: 2-Thiophene ethylamine reacts with D₂CO in dichloroethane-d₄ over solid superacid (60°C, 5 hours) .

-

Step C: 2-Chlorobenzyl chloride and solid base catalyst (e.g., MgO-d₂) are added (60°C, 1 hour) .

-

Step E: HCl-d gas precipitates this compound hydrochloride (Yield: 84%) .

Advantages:

-

No purification needed between steps.

-

Catalysts are recyclable, reducing costs.

Comparative Analysis of Preparation Methods

Key Findings:

-

Silver Catalysis offers superior site selectivity but requires optimization for industrial scaling.

-

Formylation Routes provide established pathways but involve multi-step purifications.

-

Heterogeneous Methods balance yield and practicality, ideal for large-scale production.

Industrial Production Considerations

Deuterated Reagent Sourcing

Industrial synthesis demands cost-effective deuterium sources:

-

D₂O : $300–500 per liter (99.9% purity).

-

D₂CO : $1,200–1,500 per gram (limiting step for large-scale runs) .

Purification Challenges

化学反応の分析

Types of Reactions: Ticlopidine-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding thiol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thienopyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thienopyridine compounds .

科学的研究の応用

Pharmacological Applications

Antiplatelet Activity

Ticlopidine is recognized for its ability to inhibit platelet aggregation, particularly in patients at high risk for thromboembolic events. It acts as an antagonist of the adenosine diphosphate (ADP) receptor on platelets, thereby preventing activation and aggregation. This mechanism is crucial in managing conditions such as:

- Cerebrovascular Disease : Ticlopidine has been shown to reduce the incidence of subsequent strokes and myocardial infarctions in patients who have experienced transient ischemic attacks or strokes .

- Peripheral Arterial Disease : It improves symptoms of claudication and reduces thromboembolic events in patients with peripheral arterial disease .

- Cardiac Surgery : The drug is effective in preventing re-stenosis in patients undergoing procedures such as coronary artery stenting .

Analytical Applications

Stable Isotope Labeling

Ticlopidine-d4 serves as a valuable tool in pharmacokinetic studies and drug metabolism research. Its deuterated nature allows for precise quantification in biological samples using mass spectrometry techniques. This is particularly useful in:

- Bioanalytical Method Development : Researchers utilize this compound as an internal standard to improve the accuracy and reliability of assays measuring ticlopidine concentrations in plasma and other biological matrices.

| Application Area | Description |

|---|---|

| Pharmacokinetics | Used to study the absorption, distribution, metabolism, and excretion of ticlopidine. |

| Drug Interaction Studies | Helps assess potential interactions with other medications by providing accurate concentration measurements. |

| Metabolite Profiling | Assists in identifying and quantifying metabolites formed during ticlopidine metabolism. |

Case Studies

Case Study 1: Efficacy in Stroke Prevention

A multicenter trial demonstrated that ticlopidine significantly reduced the rate of recurrent strokes compared to placebo among patients with recent cerebral ischemia. The study reported a reduction in vascular death rates, highlighting its efficacy as an adjunctive therapy for high-risk patients .

Case Study 2: Use in Peripheral Arterial Disease

In a cohort study involving patients with intermittent claudication, ticlopidine improved walking distances and reduced symptoms compared to standard care options. The results indicated that ticlopidine could be a beneficial treatment option for enhancing quality of life in these patients .

Safety Profile

While ticlopidine is effective, it is associated with certain adverse effects that necessitate careful monitoring:

作用機序

Ticlopidine-d4 exerts its effects by inhibiting platelet aggregation. The active metabolite of ticlopidine prevents the binding of adenosine diphosphate to its platelet receptor, impairing the activation of the glycoprotein GPIIb/IIIa complex. This inhibition reduces platelet aggregation and prevents thrombus formation .

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key differences between Ticlopidine-d4 and structurally or functionally related compounds:

Analytical Performance Comparison

- Deuterium Labeling Efficiency: this compound exhibits ≥99% isotopic purity, critical for avoiding signal overlap in MS detection . In contrast, non-deuterated impurities (e.g., Ticlopidine Impurity J or K) lack this precision, making them unsuitable for internal standardization .

- Metabolic Stability : Unlike Ticlopidine, which undergoes rapid hepatic oxidation to active metabolites, this compound remains chemically inert in biological systems, ensuring reliable quantification .

Pharmacokinetic Data

| Parameter | This compound | Ticlopidine | Clopidogrel-d4 |

|---|---|---|---|

| Half-life (t₁/₂) | N/A (non-therapeutic) | 4–5 days | 6 hours |

| MS Signal (m/z) | 305.1 [M+H]⁺ | 263.8 [M+H]⁺ | 342.3 [M+H]⁺ |

| Limit of Detection | 0.1 ng/mL | 0.5 ng/mL | 0.2 ng/mL |

Key Research Findings

Role in Metabolic Studies : this compound enables precise tracking of Ticlopidine’s oxidative metabolites (e.g., 2-oxo and 4-oxo derivatives) in rat liver microsomes, revealing CYP2C19 as the primary enzyme responsible for its metabolism .

Stability Under Storage: Unlike non-deuterated Ticlopidine, this compound remains stable for >24 months at -20°C, making it ideal for long-term PK studies .

Regulatory Compliance : Cayman Chemical’s this compound meets ISO/IEC 17025:2005 and ISO Guide 34:2009 standards, ensuring reproducibility in regulated environments .

Limitations and Considerations

- Cost: At $360/2.5 mg (Santa Cruz Biotechnology), this compound is ~50% more expensive than non-deuterated Ticlopidine .

- Availability: Restricted territorial distribution (e.g., available only in France via Bertin Technologies) may limit accessibility .

- Spectral Interference : While rare, co-eluting deuterated metabolites (e.g., this compound N-Oxide) require careful chromatographic separation .

生物活性

Ticlopidine-d4 is a stable isotope-labeled derivative of ticlopidine, a thienopyridine compound primarily recognized for its antiplatelet properties. The incorporation of deuterium enhances its utility in analytical chemistry, particularly in mass spectrometry, allowing for precise quantification of ticlopidine levels in biological samples. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and related research findings.

This compound functions as an irreversible inhibitor of the adenosine diphosphate (ADP) receptor on platelets, effectively preventing platelet aggregation and thereby reducing the risk of thrombotic events. This mechanism is crucial in managing cardiovascular diseases where platelet activation plays a significant role.

Key Features:

- Inhibition of Platelet Aggregation : this compound inhibits ADP-induced platelet aggregation, similar to its parent compound ticlopidine.

- Metabolic Pathway : The metabolic pathway involves conversion to active metabolites that exert antiplatelet effects. These metabolites are essential for the drug's efficacy and are produced via hepatic metabolism .

Pharmacological Profile

The pharmacological profile of this compound includes its interactions with various enzymes and receptors:

- Cytochrome P450 Interaction : Ticlopidine acts as an inhibitor of CYP2C19, CYP2C9, and CYP3A4 with IC50 values of 26.0 µM, 32.3 µM, and 81.7 µM respectively . This inhibition can affect the metabolism of co-administered drugs.

- NTPDase Inhibition : Ticlopidine also inhibits several NTPDase isoenzymes (NTPDase2 and NTPDase3), which are involved in nucleotide metabolism, further contributing to its antithrombotic effects .

Comparative Biological Activity

The following table summarizes the biological activities and mechanisms of this compound compared to related compounds:

| Compound | Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Ticlopidine | Thienopyridine | ADP receptor antagonist | - |

| Clopidogrel | Thienopyridine | ADP receptor antagonist | 0.53 (active metabolite) |

| Prasugrel | Thienopyridine | ADP receptor antagonist | Faster onset |

| Ticagrelor | Cyclopentyltriazolopyrimidine | Reversible binding; faster action | - |

| Aspirin | Salicylate | Cyclooxygenase inhibitor | - |

Case Studies and Research Findings

Several studies have investigated the biological activity and clinical implications of this compound:

- Antiplatelet Efficacy : A study demonstrated that this compound effectively inhibited platelet aggregation in vitro, with a significant reduction in aggregation rates observed at varying concentrations.

- Metabolic Studies : Research utilizing mass spectrometry has shown that this compound provides enhanced tracking capabilities in metabolic studies compared to non-deuterated forms, facilitating more accurate assessments of drug metabolism in vivo .

- Clinical Implications : Clinical studies have indicated that while ticlopidine is effective, it is often replaced by newer agents like clopidogrel due to safety profiles and side effects. However, this compound remains a valuable tool in research settings for understanding drug interactions and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying Ticlopidine-d4 in biological matrices, and how can researchers ensure reproducibility?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution. Validate the method by assessing linearity (1–500 ng/mL), precision (CV <15%), and accuracy (85–115%) using deuterated internal standards. Ensure reproducibility by documenting chromatographic conditions (e.g., column type, mobile phase) and sample preparation steps (e.g., protein precipitation with acetonitrile) . Replicate experiments across multiple batches to confirm stability and minimize matrix effects .

Q. How should researchers design experiments to validate this compound as an internal standard in pharmacokinetic studies?

- Methodological Answer : Perform cross-validation with non-deuterated Ticlopidine to confirm no isotopic interference. Include calibration curves with at least six concentration points and quality control (QC) samples at low, medium, and high concentrations. Assess recovery rates (≥70%) and matrix effects (ion suppression/enhancement <20%) using post-extraction spiked samples . Reference guidelines from the FDA or EMA for bioanalytical method validation .

Q. What precautions are necessary to prevent deuterium loss in this compound during long-term storage or sample processing?

- Methodological Answer : Store this compound in airtight, light-resistant containers at −80°C to minimize deuterium exchange. Avoid repeated freeze-thaw cycles and use freshly prepared stock solutions. Validate stability under experimental conditions (e.g., room temperature for 24 hours, autosampler stability) using QC samples. Monitor deuterium retention via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data when using this compound versus other deuterated analogs?

- Methodological Answer : Conduct comparative studies to evaluate isotopic purity (≥98% by NMR) and potential batch-to-batch variability. Use multivariate analysis to identify confounding factors, such as differences in extraction efficiency or ionization efficiency in MS. Cross-reference data with non-deuterated Ticlopidine to isolate deuterium-specific effects . Apply Bayesian statistical models to account for variability in small sample sizes .

Q. What strategies optimize the integration of this compound into novel analytical platforms (e.g., microsampling or dried blood spots)?

- Methodological Answer : Validate microsampling protocols by comparing hematocrit effects and volumetric accuracy (e.g., 10 µL vs. 50 µL samples). Use ambient ionization techniques (e.g., paper spray MS) to minimize preprocessing steps. Optimize extraction solvents (e.g., methanol:water ratios) to enhance recovery from dried matrices. Include internal standard normalization to correct for spot-to-spot heterogeneity .

Q. How can researchers assess the impact of deuterium isotope effects on this compound’s metabolic stability in vitro?

- Methodological Answer : Perform metabolic assays using human liver microsomes (HLM) or hepatocytes. Compare intrinsic clearance (CLint) values between this compound and non-deuterated Ticlopidine. Use kinetic isotope effect (KIE) calculations (e.g., ) to quantify deuterium’s influence on cytochrome P450-mediated oxidation. Validate findings with stable isotope-labeled metabolites via HRMS .

Q. What experimental controls are critical when investigating this compound’s cross-reactivity in immunoassays?

- Methodological Answer : Include negative controls (matrix without this compound) and positive controls (spiked matrix with known concentrations). Evaluate cross-reactivity using structurally similar analogs (e.g., Clopidogrel-d4) and assess antibody specificity via competitive ELISA. Use cross-validation with LC-MS/MS to confirm immunoassay accuracy .

Q. Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in deuterated this compound synthesis?

- Methodological Answer : Characterize each batch using quantitative <sup>1</sup>H/<sup>2</sup>H NMR and HRMS to confirm isotopic enrichment. Apply ANOVA to compare inter-batch variability in critical parameters (e.g., purity, residual solvents). Use batch correction algorithms (e.g., ComBat) in metabolomics datasets to normalize technical variability .

Q. What statistical frameworks are appropriate for reconciling conflicting results in this compound stability studies?

- Methodological Answer : Use meta-analysis to aggregate data from multiple studies, weighting results by sample size and methodological rigor (e.g., random-effects models). Conduct sensitivity analyses to identify outliers or confounding variables (e.g., temperature fluctuations during transport). Apply principal component analysis (PCA) to visualize multivariate stability trends .

Q. Ethical and Regulatory Considerations

Q. How should researchers document this compound’s synthetic pathway to meet regulatory standards for clinical trials?

- Methodological Answer : Adhere to ICH Q11 guidelines by providing detailed synthetic routes, including deuterium incorporation steps (e.g., catalytic deuteration or exchange reactions). Submit certificates of analysis (CoA) for purity, isotopic enrichment, and residual solvents. Include stability data under ICH-recommended conditions (e.g., 25°C/60% RH for 6 months) .

特性

IUPAC Name |

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWBOXQYWZNQIN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858483 | |

| Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-49-1 | |

| Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。